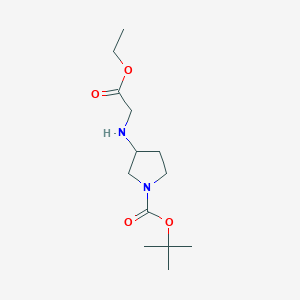

tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate

CAS No.: 1420969-01-2

Cat. No.: VC8239584

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420969-01-2 |

|---|---|

| Molecular Formula | C13H24N2O4 |

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | tert-butyl 3-[(2-ethoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H24N2O4/c1-5-18-11(16)8-14-10-6-7-15(9-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 |

| Standard InChI Key | RNPSLRCZCCMKEJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 3-position with an amino group bearing a 2-ethoxy-2-oxoethyl moiety. The Boc protecting group is attached to the pyrrolidine nitrogen, enhancing stability during synthetic manipulations. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₄N₂O₄ | |

| Molecular Weight | 272.34 g/mol | |

| SMILES | CCOC(=O)CC1(CCN(C1)C(=O)OC(C)(C)C)N | |

| InChIKey | BIENJLIIUBFKDP-UHFFFAOYSA-N |

The Boc group (tert-butoxycarbonyl) provides steric protection for the amine, while the ethoxy-oxoethyl side chain introduces reactivity for further functionalization .

Spectral Characteristics

Nuclear magnetic resonance (NMR) data from synthetic studies reveal distinct signals for the Boc group (δH ≈ 1.45 ppm, singlet) and ethoxy protons (δH ≈ 1.25–1.35 ppm, triplet) . Infrared (IR) spectroscopy shows strong absorption bands at 1687 cm⁻¹ (C=O stretch of the ester) and 1750 cm⁻¹ (C=O stretch of the carbamate) . Mass spectrometry confirms the molecular ion peak at m/z 272.34, consistent with the molecular formula .

Synthesis and Manufacturing

Industrial-Scale Production

Suppliers such as Shanghai AcmeC Biochemical Technology Co., Ltd., and Ambeed offer the compound for research purposes, typically in milligram to gram quantities. Pricing is determined via request-for-quotation (RFQ) systems, reflecting its status as a non-stock specialty chemical.

Applications in Pharmaceutical and Agrochemical Research

Role as a Synthetic Intermediate

The compound’s bifunctional reactivity enables its use in:

-

Bicyclic Lactam Synthesis: Cyclization reactions catalyzed by palladium (e.g., Pd₂(dba)₃/BINAP) yield strained bicyclic structures, which are precursors to β-lactam antibiotics .

-

Peptide Mimetics: Incorporation into pseudopeptide backbones to modulate bioavailability and target engagement .

Case Study: Antimicrobial Agents

In a 2023 study, derivatives of this compound demonstrated moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to their ability to disrupt cell wall biosynthesis . Structural analogs with piperidine rings (e.g., tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate) show reduced activity, highlighting the importance of the pyrrolidine scaffold .

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume